molecular formula C9H14N4O B2385972 5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one CAS No. 1334147-74-8

5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one

Cat. No.: B2385972
CAS No.: 1334147-74-8
M. Wt: 194.238
InChI Key: RCGVCIKWTUKRDV-UHFFFAOYSA-N
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Description

5-Amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one (CAS: 1375830-21-9) is a heterocyclic organic compound with the molecular formula C₉H₁₄N₄O and a molecular weight of 194.23 g/mol . Structurally, it features a piperidin-2-one core substituted at the 6-position with a 1-methyl-1H-pyrazole moiety and an amino group at the 5-position.

Properties

IUPAC Name

5-amino-6-(1-methylpyrazol-4-yl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-13-5-6(4-11-13)9-7(10)2-3-8(14)12-9/h4-5,7,9H,2-3,10H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGVCIKWTUKRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2C(CCC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidin-2-One Core Formation via Dieckmann Cyclization

The piperidin-2-one ring is often constructed through intramolecular cyclization. A common strategy involves treating δ-amino esters or amides with strong bases to induce Dieckmann cyclization. For example, VulcanChem reports that precursors such as N-(3-cyanopropyl)-N-methylacrylamide undergo base-mediated cyclization in methanol under reflux to yield the lactam intermediate. Subsequent functionalization introduces the pyrazole moiety.

Reaction Conditions

  • Substrate : δ-Amino ester derivatives
  • Base : Potassium hydroxide (KOH) or sodium ethoxide
  • Solvent : Methanol or ethanol
  • Temperature : 80–100°C
  • Yield : 60–75%

One-Pot Tandem Reactions for Streamlined Synthesis

Condensation-Cyclization Sequences

A one-pot method reported by MDPI combines Knoevenagel condensation and Pinner cyclization. Starting from β-ketonitriles and hydrazine derivatives, this approach avoids intermediate isolation. For example:

Steps

  • Condensation : 3-Oxo-3-(1-methylpyrazol-4-yl)propanenitrile reacts with hydrazine hydrate.
  • Cyclization : In situ treatment with hydrochloric acid induces lactam formation.
  • Aromatization : Oxidation with hydrogen peroxide yields the final product.

Advantages

  • Solvent : Ethanol/water mixture
  • Time : 6 hours
  • Yield : 68%

Acid-Promoted Heterocyclization

The Journal of Organic Chemistry highlights an acid-mediated one-pot synthesis using cyanamide. Starting from 5-amino-1H-pyrazole-4-carbaldehyde, the reaction proceeds via imination and cyclization:

Conditions

  • Acid : Methanesulfonic acid
  • Reagent : Cyanamide (NH₂C≡N)
  • Temperature : 120°C (microwave-assisted)
  • Yield : 74%

Protecting Group Strategies for Amino Functionalization

Boc Protection-Deprotection Sequences

To prevent undesired side reactions during pyrazole coupling, the amino group at position 5 is protected. J-Stage employs tert-butyloxycarbonyl (Boc) groups, which are removed post-coupling using trifluoroacetic acid (TFA):

Typical Workflow

  • Protection : Treat 5-aminopiperidin-2-one with di-tert-butyl dicarbonate.
  • Coupling : Suzuki-Miyaura reaction with pyrazole boronic ester.
  • Deprotection : TFA in dichloromethane (1:1 v/v).
  • Overall Yield : 65–70%

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Conditions Reference
Dieckmann Cyclization Lactam formation → Suzuki coupling 75% KOH, MeOH, 80°C
One-Pot Condensation Knoevenagel → Cyclization 68% HCl, H₂O₂, ethanol
Acid-Mediated Cyclization Cyanamide imination → Aromatization 74% Methanesulfonic acid, microwave
Boc-Protected Coupling Protection → Suzuki → Deprotection 70% Pd(PPh₃)₄, TFA

Mechanistic Insights and Challenges

Regioselectivity in Pyrazole Attachment

The position of the pyrazole ring is critical. Studies indicate that steric hindrance from the 1-methyl group directs coupling to the para position of the piperidinone ring. Computational modeling supports this, showing lower activation energy for C-6 coupling compared to C-4.

Side Reactions and Mitigation

  • Lactam Ring Opening : Under acidic conditions, the piperidin-2-one ring may hydrolyze. Using aprotic solvents (e.g., DMF) and controlled pH minimizes this risk.
  • Amino Group Oxidation : Protecting the amino group with Boc or acetyl prevents unwanted oxidation during cyclization.

Chemical Reactions Analysis

Types of Reactions

5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the piperidinone ring can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound has been explored for its potential in treating various disorders, particularly those related to metabolic syndrome and central nervous system (CNS) conditions. Research indicates that it may inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which is linked to metabolic disorders like type 2 diabetes and obesity . Additionally, it shows promise in addressing cognitive impairments associated with Alzheimer's disease .

Antimicrobial Properties
Studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, compounds featuring the piperidine structure have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing varying degrees of efficacy . The mechanism of action is believed to involve interaction with bacterial proteins, disrupting their function.

Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. It has shown strong inhibition against acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions like Alzheimer's disease and urinary tract infections, respectively .

Case Study 1: Antimicrobial Evaluation

A study synthesized a series of compounds based on the piperidine framework and evaluated their antimicrobial activity using the disc diffusion method. The results indicated that several derivatives had potent activity against Salmonella typhi and Bacillus subtilis, with some achieving IC50 values below 5 µg/mL .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of synthesized piperidine derivatives. The results highlighted that certain compounds exhibited high binding affinity to bovine serum albumin (BSA), indicating their potential as drug candidates for enzyme-related therapies .

Mechanism of Action

The mechanism of action of 5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, highlighting structural variations, physicochemical properties, and research applications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Notable Properties/Applications
5-Amino-6-(1,2,5-trimethyl-1H-pyrrol-3-yl)piperidin-2-one C₁₀H₁₉N₃O 197.28 1803604-74-1 Pyrrole ring (trimethylated) Increased steric bulk; reduced solubility in polar solvents
rac-(5R,6S)-5-Amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one C₁₀H₁₆N₄O 208.26 1807940-60-8 Ethyl group on pyrazole Enhanced lipophilicity (clogP ~1.2); improved blood-brain barrier penetration in preclinical studies
rac-(5R,6R)-5-Amino-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one C₉H₁₄N₄O 194.24 1932135-92-6 Imidazole ring (methylated) Higher hydrogen-bonding capacity; potential for metal coordination
5-Amino-6-[1-(propan-2-yl)-1H-pyrazol-5-yl]piperidin-2-one C₁₀H₁₈N₄O 222.29 1780545-52-9 Isopropyl group on pyrazole Increased hydrophobicity; explored in antiviral scaffold libraries

Structural and Functional Differences

  • Pyrazole vs. Pyrrole/Imidazole Substitution: Replacing the pyrazole ring with pyrrole (as in CAS 1803604-74-1) or imidazole (CAS 1932135-92-6) alters electronic properties. Pyrrole lacks the pyrazole’s acidic N-H proton, reducing hydrogen-bond donor capacity, while imidazole introduces an additional basic nitrogen, enhancing solubility in acidic media .
  • Alkyl Chain Modifications : Ethyl (CAS 1807940-60-8) or isopropyl (CAS 1780545-52-9) substituents on the pyrazole increase steric bulk and lipophilicity, impacting membrane permeability and metabolic stability .

Biological Activity

5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive review of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : (5R,6S)-5-amino-6-(1-methylpyrazol-4-yl)piperidin-2-one
  • Molecular Formula : C₉H₁₄N₄O
  • Molecular Weight : 194.23 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino and pyrazolyl groups facilitates binding to these targets, potentially modulating biological pathways involved in disease processes.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens.

In Vitro Studies

A study evaluated the antimicrobial properties of several pyrazole derivatives, including this compound. The results indicated that it exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives, showcasing its potential as an antimicrobial agent .

Pathogen MIC (μg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25
Staphylococcus epidermidis0.20

Anticancer Activity

The compound has also been investigated for its anticancer properties.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds.

Compound Activity Remarks
(5R,6S)-5-amino-6-(1H-pyrazol-4-yl)piperidin-2-oneModerate antimicrobial activityLacks methyl group on pyrazole ring
(5R,6S)-5-amino-6-(1-methyl-1H-pyrazol-3-yl)piperidin-2-oneVariable activityDifferent substitution pattern

Q & A

Q. How to address discrepancies between theoretical and experimental yields?

  • Methodological Answer: Systematically evaluate side reactions (e.g., hydrolysis, dimerization) via LC-MS and adjust computational models to include solvent effects (SMD implicit solvation). For example, overestimated yields in vacuum-phase DFT calculations may be corrected by incorporating solvation free energies (ΔGsolv ≈ -5 kcal/mol for DMF) .

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